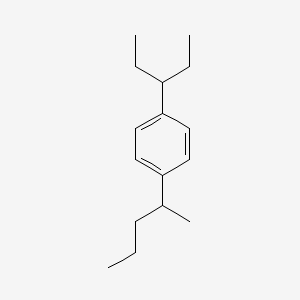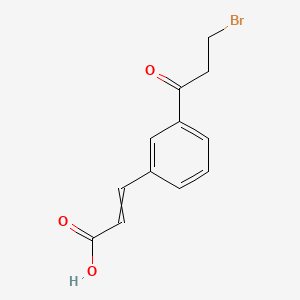
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to the benzene ring
Méthodes De Préparation
The synthesis of 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through halogenation reactions.
Methoxylation: Introduction of the fluoromethoxy group using appropriate reagents and conditions.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene can be compared with other similar compounds, such as:
- 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene
- 1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene
These compounds share similar structural features but differ in the number and position of halogen and methoxy groups
Propriétés
Formule moléculaire |
C7H2Cl2F4O |
|---|---|
Poids moléculaire |
248.99 g/mol |
Nom IUPAC |
1,3-dichloro-2,4,5-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-4(11)3(9)7(14-1-10)6(13)5(2)12/h1H2 |
Clé InChI |
MEDAKMCPQZWMDX-UHFFFAOYSA-N |
SMILES canonique |
C(OC1=C(C(=C(C(=C1Cl)F)Cl)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)






